3-formyl-1H-indole-2-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Applications De Recherche Scientifique

Ethyl 3-formyl-1H-indole-2-carboxylate has numerous applications in scientific research. It is used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and various disorders . Additionally, it has shown potential as an antiviral agent, particularly against influenza A and hepatitis C virus . Its diverse biological activities make it a valuable compound in medicinal chemistry and drug development.

Mécanisme D'action

Target of Action

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to interact with various targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .

Mode of Action

The compound’s interaction with its targets leads to various biological changes. For instance, as an IDO inhibitor, it can modulate the immune response by affecting tryptophan metabolism . As a CRTH2 antagonist, it can influence inflammatory responses

Biochemical Pathways

Ethyl 3-formyl-1H-indole-2-carboxylate can affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting IDO, it can influence the kynurenine pathway, which plays a role in immune regulation . As a CRTH2 antagonist, it can affect the prostaglandin D2 pathway, which is involved in inflammation .

Pharmacokinetics

The lipophilicity and water solubility of a compound can impact its bioavailability

Result of Action

The molecular and cellular effects of ethyl 3-formyl-1H-indole-2-carboxylate’s action depend on its specific targets and the biological context. For example, as an IDO inhibitor, it could potentially suppress the immune response . As a CRTH2 antagonist, it could potentially reduce inflammation

Méthodes De Préparation

The synthesis of ethyl 3-formyl-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl formate under specific conditions. One common method includes dissolving indole-2-carboxylic acid in thionyl chloride at 0°C, followed by the addition of absolute ethanol at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Ethyl 3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, malononitrile, and ethyl cyanoacetate . Major products formed from these reactions include benzofuro[3,2-b]indole and pyrazolo[1,2-b]phthalazines .

Comparaison Avec Des Composés Similaires

Ethyl 3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as ethyl indole-2-carboxylate and indole-3-acetic acid . While all these compounds share the indole nucleus, ethyl 3-formyl-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Activité Biologique

Ethyl 3-formyl-1H-indole-2-carboxylate (EFIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

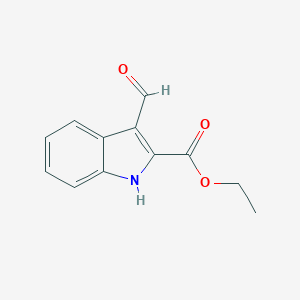

Ethyl 3-formyl-1H-indole-2-carboxylate has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. Its structure features an indole core with a formyl group at the 3-position and an ethyl ester at the 2-position, which contributes to its reactivity and biological activity.

The biological activity of EFIC is primarily attributed to its interaction with various biological targets:

- Indoleamine 2,3-dioxygenase (IDO) : EFIC acts as an inhibitor of IDO, which is involved in tryptophan metabolism and immune regulation. By inhibiting this enzyme, EFIC can modulate immune responses, potentially enhancing anti-tumor immunity.

- CRTH2 Receptors : The compound has been shown to interact with CRTH2 receptors, which are involved in inflammatory responses. This interaction may contribute to its anti-inflammatory effects.

- Cannabinoid CB1 Receptors : EFIC may also affect cannabinoid signaling pathways, suggesting potential applications in pain management and neuroprotection.

Antimicrobial Activity

EFIC exhibits notable antimicrobial properties against various pathogens:

- Bacterial Strains : Studies have demonstrated that EFIC has antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains indicate potent activity .

- Fungal Strains : EFIC also shows antifungal activity against Candida albicans, disrupting cell membranes and inhibiting essential enzymes necessary for fungal growth.

Anticancer Activity

Research indicates that EFIC possesses cytotoxic effects against cancer cells:

- Mechanism of Action : The compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells. Quantitative studies reveal its effectiveness against specific cancer types, suggesting potential as a chemotherapeutic agent.

Anti-inflammatory Effects

EFIC's interaction with inflammatory pathways suggests it may serve as an anti-inflammatory agent. By modulating the activity of CRTH2 receptors and other inflammatory mediators, it could be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of EFIC is influenced by its lipophilicity and water solubility, which affect its bioavailability. Understanding these properties is crucial for optimizing its therapeutic use and formulation in drug development.

Research Findings and Case Studies

Recent studies have focused on the synthesis of EFIC derivatives to enhance its biological activity:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| EFIC | Anticancer | Varies by cell line | Induces apoptosis |

| Derivative A | HIV Integrase Inhibitor | 0.13 | Effective against HIV-1 integrase |

| Derivative B | Antimicrobial | Varies by strain | Exhibits broad-spectrum activity |

These findings highlight the potential for structural modifications to improve efficacy and target specificity in drug development.

Propriétés

IUPAC Name |

ethyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMDXSOGQARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408416 | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-27-6 | |

| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What makes ethyl 3-formyl-1H-indole-2-carboxylate a useful starting material in organic synthesis?

A1: The structure of ethyl 3-formyl-1H-indole-2-carboxylate features two key reactive groups: an aldehyde at the 3-position and an ethyl ester at the 2-position of the indole ring. These functionalities allow for diverse chemical transformations. For instance, the aldehyde readily undergoes condensation reactions with various nucleophiles, as demonstrated by its reactions with thiosemicarbazide [], hydrazine derivatives [], and active methylene compounds like 2-thiohydantoin and rhodanine []. These reactions provide access to a wide range of substituted indoles, including aplysinopsin and β-carboline thiohydantoin analogues [], and pyridazino[4,5-b]indoles [], which often exhibit interesting biological properties.

Q2: What biological activities have been reported for compounds derived from ethyl 3-formyl-1H-indole-2-carboxylate?

A2: Studies show that derivatives of ethyl 3-formyl-1H-indole-2-carboxylate possess promising antimicrobial and anticancer activities. For example, a series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives, synthesized from ethyl 3-formyl-1H-indole-2-carboxylate, demonstrated moderate in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) [], with some exhibiting significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR [].

Q3: How does the structure of the synthesized compounds influence their biological activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on biological activity. For instance, the study investigating indolyl-hydrazones as kinase inhibitors found that the presence of specific substituents on the hydrazone moiety significantly influenced their potency against MCF-7 cells and their kinase inhibition profiles []. This highlights the importance of systematic structural modifications and SAR studies to optimize the desired biological activity of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.